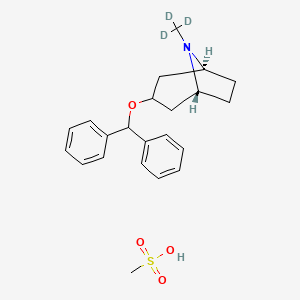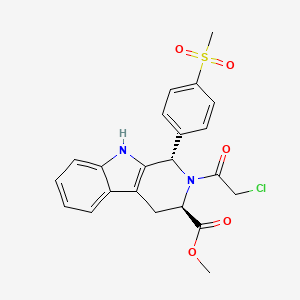
Histone H3K9me3 (1-15)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Histone H3K9me3 (1-15) is a post-translational modification of the histone H3 protein, specifically involving the tri-methylation of the lysine residue at position 9. This modification is a key epigenetic marker associated with heterochromatin, which is a tightly packed form of DNA. Histone H3K9me3 plays a crucial role in gene silencing and maintaining genomic stability by regulating chromatin structure and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Histone H3K9me3 (1-15) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The lysine residue at position 9 is selectively tri-methylated using specific methylation reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Histone H3K9me3 (1-15) typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC analysis .
化学反应分析
Types of Reactions
Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as the methyl donor, catalyzed by histone methyltransferases.
Demethylation: Requires cofactors such as Fe(II) and α-ketoglutarate, catalyzed by histone demethylases.
Major Products Formed
The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .
科学研究应用
Histone H3K9me3 (1-15) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone modifications in gene regulation and chromatin structure.
Cancer Research: Investigated for its role in tumor suppression and the regulation of oncogenes.
Developmental Biology: Studied for its involvement in embryonic development and cell differentiation.
Neuroscience: Explored for its impact on neural development and neurodegenerative diseases
作用机制
Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .
相似化合物的比较
Similar Compounds
Histone H3K4me3: Associated with active gene transcription and found at gene promoters.
Histone H3K27me3: Linked to gene repression and involved in the formation of polycomb repressive complexes.
Histone H3K36me3: Found within gene bodies and associated with transcription elongation.
Uniqueness
Histone H3K9me3 is unique in its strong association with heterochromatin and gene silencing. Unlike other histone modifications, it plays a critical role in maintaining genomic stability by silencing repetitive DNA sequences and transposable elements .
属性
分子式 |
C66H124N25O21+ |
|---|---|
分子量 |
1603.8 g/mol |
IUPAC 名称 |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
InChI 键 |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)









![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

